molecular formula C17H22N4O5 B2359865 N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide CAS No. 2034620-21-6

N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2359865
CAS No.: 2034620-21-6
M. Wt: 362.386
InChI Key: ORTQGDJQIHLIDH-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, an imidazolidinone moiety, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Imidazolidinone Moiety: This step involves the reaction of the piperidine derivative with an imidazolidinone precursor under suitable conditions.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidine-imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides and imidazolidinone derivatives.

    Similar Compounds: this compound, this compound, and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5/c1-25-13-5-3-4-12(15(13)26-2)19-17(24)20-8-6-11(7-9-20)21-14(22)10-18-16(21)23/h3-5,11H,6-10H2,1-2H3,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTQGDJQIHLIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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